molecular formula C14H15N3 B12885980 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile

2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12885980
M. Wt: 225.29 g/mol
InChI Key: QVSMFPWSLCPTPF-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis could involve:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amino group.

    Cyclization: Formation of the pyrrole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carbonitrile group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Exploration as a pharmacophore in drug discovery.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like amino and carbonitrile could play a role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-4,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile

Comparison

Compared to similar compounds, 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile might exhibit unique properties due to the position of the tolyl group

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-amino-4,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C14H15N3/c1-9-5-4-6-12(7-9)17-11(3)10(2)13(8-15)14(17)16/h4-7H,16H2,1-3H3

InChI Key

QVSMFPWSLCPTPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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